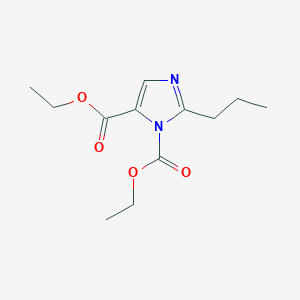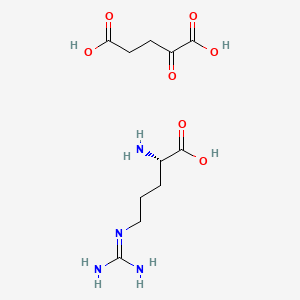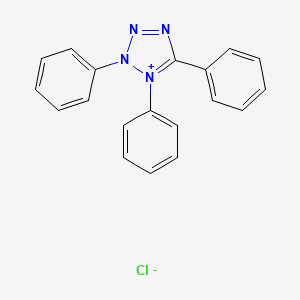
Triphenyl-2h-tetrazolium chloride
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl-2H-tetrazolium chloride involves several steps:
Synthesis of Phenylhydrazone: Phenylhydrazine is dissolved in 95% ethanol, and benzaldehyde is added. The mixture is refluxed in a water bath for 1 hour to obtain phenylhydrazone.
Coupling Reaction: The phenylhydrazone is dissolved in pyridine and coupled with benzenediazonium chloride.
Formation of this compound: The coupled product is dissolved in methanol, and isoamyl nitrite is added. Hydrochloric acid gas is then bubbled through the solution. After standing for 3-4 hours, the mixture is heated in a water bath, and distilled water is added to remove methanol.
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This involves using larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: this compound undergoes reduction reactions, where it is reduced to triphenylformazan, a red, water-insoluble compound.
Common Reagents and Conditions:
Reduction Reagents: Dehydrogenases, commonly found in metabolically active tissues, facilitate the reduction of this compound.
Oxidation Reagents: Specific oxidizing agents can be used to revert triphenylformazan back to this compound.
Major Products:
Triphenylformazan: The primary product formed from the reduction of this compound.
科学研究应用
Triphenyl-2H-tetrazolium chloride has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator to study cellular respiration and metabolic activity.
Seed Viability Testing: Utilized to determine the viability of seeds by staining metabolically active tissues.
Microbiology: Helps in the enumeration of microbial colonies in solid culture media by indicating cellular respiration.
作用机制
The mechanism of action of triphenyl-2H-tetrazolium chloride involves its reduction to triphenylformazan by dehydrogenases in living cells. This reduction occurs due to the transfer of hydrogen ions from the dehydrogenases to the tetrazolium compound, resulting in the formation of the red, water-insoluble triphenylformazan . This reaction highlights metabolically active tissues, allowing for differentiation from inactive or necrotic tissues .
相似化合物的比较
Tetrazolium Blue Chloride: Another tetrazolium compound used as a redox indicator in biochemical assays.
Tetrazolium Violet: Used in similar applications but has different spectral properties.
Uniqueness of Triphenyl-2H-tetrazolium Chloride: this compound is unique due to its specific reduction to triphenylformazan, which provides a distinct red coloration. This property makes it particularly useful in applications requiring clear differentiation between metabolically active and inactive tissues .
属性
IUPAC Name |
1,2,5-triphenyltetrazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-21-23(18-14-8-3-9-15-18)22(19)17-12-6-2-7-13-17;/h1-15H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWCKGMTKBLVHZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B7908034.png)
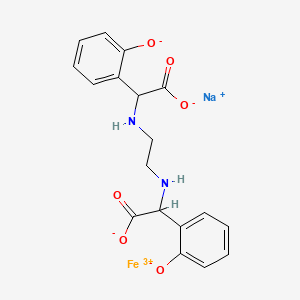
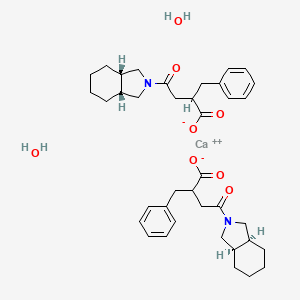
![disodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908058.png)
![lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone](/img/structure/B7908071.png)
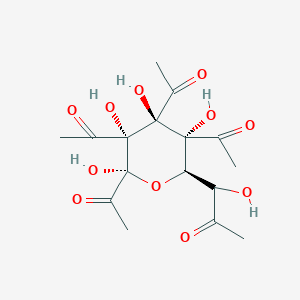
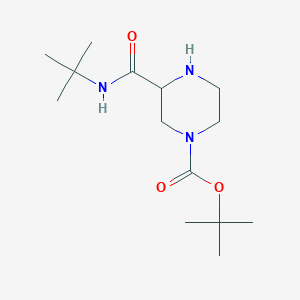
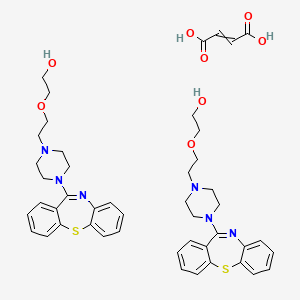
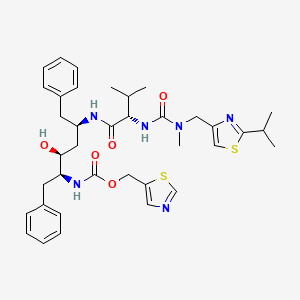
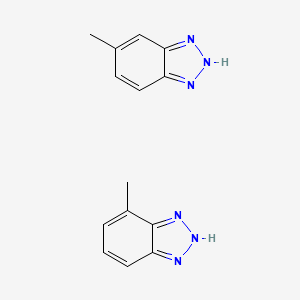
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)
